molecular formula C7H6INO3 B3155437 1-Iodo-3-methoxy-5-nitrobenzene CAS No. 79990-25-3

1-Iodo-3-methoxy-5-nitrobenzene

Cat. No. B3155437
CAS RN: 79990-25-3
M. Wt: 279.03 g/mol
InChI Key: FRVWVCANEDRCRK-UHFFFAOYSA-N
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Description

1-Iodo-3-methoxy-5-nitrobenzene is a chemical compound with the molecular formula C7H6INO3 . It is an off-white solid .


Molecular Structure Analysis

The molecular structure of 1-Iodo-3-methoxy-5-nitrobenzene is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzene ring .

Scientific Research Applications

1. Chemoselective Continuous Multistep Reduction

Research shows that the chemoselective continuous multistep reduction of iodo-nitroaromatics like 1-iodo-3-methoxy-5-nitrobenzene poses challenges in catalyst stability and process conditions for achieving high yields. A study by Baramov et al. (2017) investigated the stability and selectivity of various catalysts for this process, highlighting its significance in the production of pharmaceutical intermediates (Baramov et al., 2017).

2. Crystal Packing and Molecular Interactions

Merz (2003) examined the crystal packing of 1-iodo-3-nitrobenzene, a compound structurally similar to 1-iodo-3-methoxy-5-nitrobenzene. The study found that the crystal structure involves interactions between iodine and nitro groups, which could be relevant for understanding the properties of 1-iodo-3-methoxy-5-nitrobenzene (Merz, 2003).

3. Nanowire Construction on Graphite

Jiang, Wang, and Deng (2007) explored how 1-iodo-4-nitrobenzene can form nanowires on graphite surfaces. This research is indicative of the potential for similar compounds, such as 1-iodo-3-methoxy-5-nitrobenzene, to form nanostructures, which could have implications in nanotechnology and material science (Jiang et al., 2007).

4. Nonlinear Optical Applications

The crystal of 1-iodo-3-nitrobenzene, another structurally similar compound, was studied by Kumar et al. (2016) for its nonlinear optical properties. This suggests potential applications of 1-iodo-3-methoxy-5-nitrobenzene in nonlinear optical devices (Kumar et al., 2016).

5. Electrocatalytic Applications

The study of substituted methoxybenzene derivatives by Fun et al. (1997) provides insights into the structural aspects of methoxybenzene compounds, which could be applied to understand the properties and applications of 1-iodo-3-methoxy-5-nitrobenzene in electrocatalysis (Fun et al., 1997).

properties

IUPAC Name

1-iodo-3-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVWVCANEDRCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-methoxy-5-nitrobenzene

Synthesis routes and methods I

Procedure details

Certain 5-alkoxy-3-aminophenyl substituted olefinic amine compounds of the present invention such as (E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine, can be synthesized by coupling a 3-halo-5-alkoxyaniline such as 3-bromo-5-methoxyaniline or 3-iodo-5-methoxyaniline (protected by a phthaloyl functionality) with an olefin containing a secondary alcohol functionality, 4-penten-2-ol, under Heck reaction conditions. The resulting secondary alcohol intermediate can be converted to its p-toluenesulfonate ester, followed by treatment with methylamine (which also removes the protecting group). Alternatively, certain 5-alkoxy-3-aminophenyl substituted olefinic amine compounds can be synthesized by coupling a 3-halo-5-alkoxyaniline such as 3-bromo-5-methoxyaniline or 3-iodo-5-methoxyaniline (protected by a phthaloyl functionality) with an olefinic side chain compound, such as N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine, followed by removal of the protecting groups. The required 3-halo-5-alkoxyaniline compounds such as 3-bromo-5-methoxyaniline and 3-iodo-5-methoxyaniline can be prepared using the techniques of T. A. Emokpae et al., J. Chem. Soc., Perkin Trans 2 (1):14-17 (1977) and B. Liedholm, Acta Chem. Scand., Ser. B 38:877-884(1984). In the former method, 3-bromo-5-methoxyaniline and 3-iodo-5-methoxyaniline can be prepared starting from commercially available 1,3,5-trinitrobenzene. Treatment of the latter compound with refluxing sodium methoxide produces 3,5-dinitroanisole. One of the nitro groups is then reduced to give 3-methoxy-5-nitroaniline. The latter compound can be diazotized and treated with copper(I) bromide to give 1-bromo-3-methoxy-5-nitrobenzene. Reduction with tin and hydrochloric acid gives 3-bromo-5-methoxyaniline. In a similar manner, 3-iodo-5-methoxyaniline can be prepared by diazotizing 3-methoxy-5-nitroaniline to give 1-iodo-3-methoxy-5-nitrobenzene. The latter compound can be reduced with iron filings and hydrochloric acid to give 3-iodo-5-methoxyaniline. Other 3-halo-5-alkoxyanilines such as 3-bromo-5-ethoxyaniline, 3-bromo-5-isopropoxyaniline, and 3-bromo-5-sec-butoxyaniline can be prepared using similar techniques. As such, compounds of the present invention such as (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine, (E)-N-methyl-5-(5-isopropoxy-3-aminophenyl)-4-penten-2-amine, and (E)-N-methyl-5-(5-sec-butoxy-3-aminophenyl)-4-penten-2-amine can be similarly prepared.
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Synthesis routes and methods II

Procedure details

To a solution of 3-methoxy-5-nitro-phenylamine (7.5 g, 44.6 mmol) in water (20 mL) was added a concentrated hydrochloric acid (19.95 mL, 267.6 mmol, 36%) at 0° C. To this was added a chilled solution of sodium nitrite (5.62 g, 80.28 mmol) in water (28.4 mL) dropwise with a vigorous stirring. Then, the resulting colored mixture was stirred for 15 min at 0° C., and a cold solution of potassium iodide (14.81 g, 89.2 mmol) in water (28.4 mL) was added carefully. During this addition, a black brown solid was formed and after addition the ice-cold bath was removed, and the reaction mixture was heated to reflux. When the production of purple vapor ceased, the mixture was cooled to room temperature and the organic compound was extracted into dichloromethane (3×200 mL). The combined organic extracts were washed with brine solution (300 mL) and dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. Then, the crude residue was purified by using a LC 120 column, eluting with 0-10% ethyl acetate in hexanes to obtain 1-iodo-3-methoxy-5-nitro-benzene (10 g, 80%) as a white solid: EI(+)-HRMS m/e calculated for C7H6INO3 (M+)+ 278.9392, found 278.9393.
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7.5 g
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5.62 g
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28.4 mL
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14.81 g
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28.4 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

1-Iodo-3,5-dinitrobenzene (1.8 g, 6.1 mmol) are dissolved in methanol (12 ml) and treated with a solution of sodium methoxide in methanol (5.4M, 1.2 ml). The mixture is then stirred at 65° C. for 52 h. After cooling to ambient temperature, water (50 ml) is added and the mixture extracted three times with ethyl acetate (50 ml). The combined organic layers are extracted with brine (100 ml), dried and evaporated to dryness. Flash chromatography (silica, eluent ethyl acetate/cyclohexane 1:1) affords the product (1.7 g, 99%) as light yellow solid. MS: m/e=279 (M+).
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1.8 g
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99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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